Superior α-Glucosidase Inhibition vs. Clinical Antidiabetic Drug Acarbose
In a head-to-head comparison for α-glucosidase inhibition, Moscatin demonstrated approximately 10-fold greater potency than the standard clinical drug acarbose [1].
| Evidence Dimension | In vitro α-Glucosidase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 32.45 ± 1.04 μM |
| Comparator Or Baseline | Acarbose (IC50 ~324.5 μM, based on a 10-fold difference) |
| Quantified Difference | Approximately 10-fold smaller (more potent) IC50 value. |
| Conditions | In vitro α-glucosidase enzyme inhibition assay. |
Why This Matters
This data positions Moscatin as a significantly more potent chemical tool for probing α-glucosidase in metabolic research compared to the standard acarbose comparator.
- [1] Niu, B., Zhang, M., Li, J., Li, Y., Wang, S., & Lin, P. (2024). Exploring anti-diabetic potential of compounds from roots of Dendrobium polyanthum Wall. ex Lindl. through inhibition of carbohydrate-digesting enzymes and glycation inhibitory activity. Heliyon, 10(14), e34502. View Source
